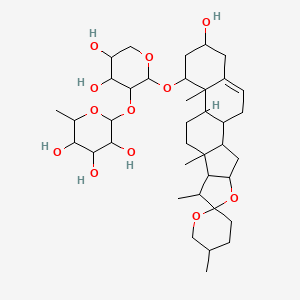
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is a steroidal saponin compound. Steroidal saponins are a class of natural products known for their diverse biological activities. This compound is isolated from various plant species, including Cordyline fruticosa and Paris quadrifolia . It has garnered interest due to its potential therapeutic properties, particularly in nephroprotective and hepatoprotective applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves multiple steps, including glycosylation reactions. The structure of this compound was elucidated using spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry . The synthetic route typically involves the protection of hydroxyl groups, glycosylation with rhamnopyranosyl and xylopyranosyl donors, and subsequent deprotection steps.
Industrial Production Methods
the extraction from natural sources, such as Cordyline fruticosa leaves, involves the use of aqueous methanolic extraction followed by chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.
Scientific Research Applications
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: The compound has shown potential nephroprotective and hepatoprotective effects in animal models.
Medicine: Research suggests its potential use in developing therapeutic agents for kidney and liver diseases.
Mechanism of Action
The mechanism of action of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It has been shown to exert protective effects on renal and hepatic tissues by modulating oxidative stress and inflammatory responses . The compound’s ability to decrease levels of AST, ALT, ALP, urea, uric acid, and creatinine in doxorubicin-treated rats indicates its role in protecting against nephrotoxicity and hepatotoxicity .
Comparison with Similar Compounds
Similar Compounds
Fruticoside M: Another steroidal saponin isolated from Cordyline fruticosa with similar nephroprotective and hepatoprotective activities.
Paris saponins: Steroidal saponins isolated from Paris quadrifolia, known for their cardiotoxic effects.
Uniqueness
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its combination of rhamnopyranosyl and xylopyranosyl moieties differentiates it from other steroidal saponins and enhances its therapeutic potential .
Properties
Molecular Formula |
C38H60O12 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3 |
InChI Key |
SKHJNNFXCKTDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


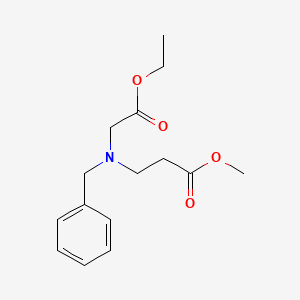
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
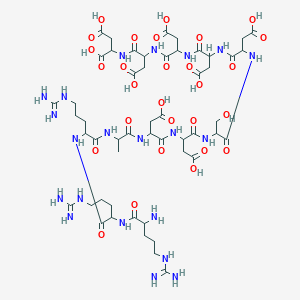
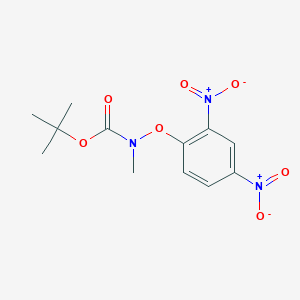
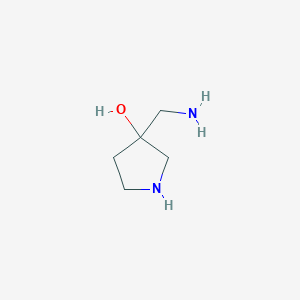
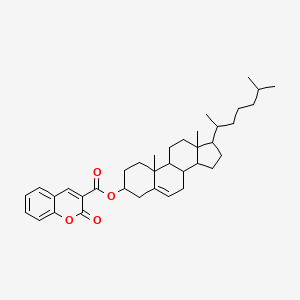
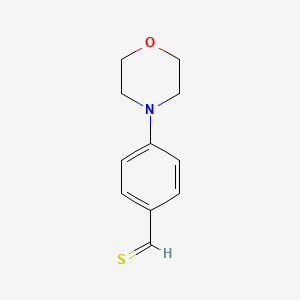
![Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]](/img/structure/B12326103.png)
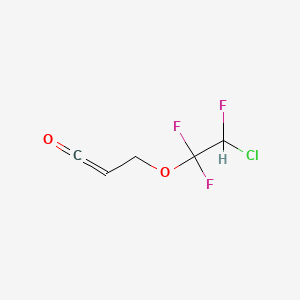
![1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
